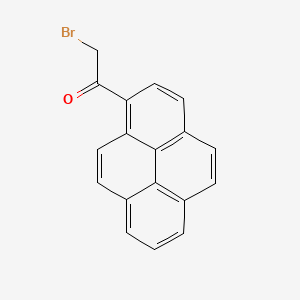
3'-Deoxy-3'-aminothymidine monophosphate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
- It belongs to the class of pyrimidones , which contain a pyrimidine ring with a ketone group .
- The compound plays essential roles in nucleic acid metabolism and DNA synthesis.
3’-Deoxy-3’-aminothymidine monophosphate: .
Preparation Methods
Synthetic Routes: The synthesis of 3’-dATP involves enzymatic reactions, typically starting from (a nucleoside) and converting it to the monophosphate form.
Reaction Conditions: Enzymes such as thymidylate kinase catalyze the phosphorylation of thymidine to form 3’-dATP .
Industrial Production: While not commonly produced industrially, researchers often synthesize it for specific applications.
Chemical Reactions Analysis
Reactions: 3’-dATP participates in various biochemical reactions, including phosphorylation and nucleotide incorporation during DNA replication.
Common Reagents and Conditions: Enzymes like thymidylate kinase , ATP, and magnesium ions are involved in its biosynthesis .
Major Products: The primary product is 3’-dATP itself, which serves as a building block for DNA synthesis.
Scientific Research Applications
Chemistry: Researchers study 3’-dATP to understand nucleotide metabolism and enzyme kinetics.
Biology: It plays a crucial role in DNA replication and repair.
Medicine: 3’-dATP is relevant in antiviral drug development (e.g., against HIV) due to its impact on reverse transcription.
Industry: While not directly used in industry, its derivatives find applications in diagnostics and research.
Mechanism of Action
Molecular Targets: 3’-dATP interacts with enzymes involved in DNA synthesis, such as DNA polymerases.
Pathways: It contributes to the overall balance of nucleotide pools within cells.
Comparison with Similar Compounds
Similar Compounds: Other nucleotide analogs, like and , share structural similarities but have distinct functions.
Uniqueness: 3’-dATP’s lack of a hydroxyl group at the 3’ position sets it apart from other nucleotides.
Properties
CAS No. |
42214-32-4 |
|---|---|
Molecular Formula |
C10H16N3O7P |
Molecular Weight |
321.22 g/mol |
IUPAC Name |
[(2S,3S,5R)-3-amino-5-(5-methyl-2,4-dioxopyrimidin-1-yl)oxolan-2-yl]methyl dihydrogen phosphate |
InChI |
InChI=1S/C10H16N3O7P/c1-5-3-13(10(15)12-9(5)14)8-2-6(11)7(20-8)4-19-21(16,17)18/h3,6-8H,2,4,11H2,1H3,(H,12,14,15)(H2,16,17,18)/t6-,7+,8+/m0/s1 |
InChI Key |
BQZMHQZNZNBJNF-XLPZGREQSA-N |
SMILES |
CC1=CN(C(=O)NC1=O)C2CC(C(O2)COP(=O)(O)O)N |
Isomeric SMILES |
CC1=CN(C(=O)NC1=O)[C@H]2C[C@@H]([C@H](O2)COP(=O)(O)O)N |
Canonical SMILES |
CC1=CN(C(=O)NC1=O)C2CC(C(O2)COP(=O)(O)O)N |
Key on ui other cas no. |
42214-32-4 |
Synonyms |
3'-amino-3'-deoxythymidine 5'-monophosphate AMT-MP |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![3-[(1,2,4a,5-Tetramethyl-2,3,4,7,8,8a-hexahydronaphthalen-1-yl)methyl]-2-hydroxy-5-methoxycyclohexa-2,5-diene-1,4-dione](/img/structure/B1217783.png)










![N-[4-[(Acridin-9-yl)imino]-3-methoxy-2,5-cyclohexadien-1-ylidene]methanesulfonamide](/img/structure/B1217804.png)

